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molecular formula C12H7F2NO2 B8468408 2,2'-Difluoro-3-nitro-biphenyl

2,2'-Difluoro-3-nitro-biphenyl

Cat. No. B8468408
M. Wt: 235.19 g/mol
InChI Key: DFFZWHBUJGTZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085555B2

Procedure details

To a solution of 1-bromo-2-fluoro-3-nitrobenzene [58534-94-4] (150 mg, 0.68 mmol) and 2-fluorophenylboronic acid [1193-03-9] (191 mg, 1.36 mmol) in dioxane (4 mL) and water (1 mL) was added potassium carbonate (236 mg, 1.70 mmol) and Pd(dppf)Cl2CH2Cl2 adduct (55.7 mg, 0.068 mmol). The solution was heated for 30 min at 100° C. under microwave irradiation. The reaction mixture was diluted with CH2Cl2 and the resulting solution was washed successively with saturated aqueous NaHCO3 solution, 1N HCl solution and brine, then dried (Phase separator) and concentrated under reduced pressure. The residue was purified by preparative HPLC (Waters Sunfire, C18-ODB, 5 μm, 30×100 mm, flow: 40 mL/min, eluent: 20-100% CH3CN/H2O/20 min, 100% CH3CN/2 min, CH3CN and H2O containing 0.1% TFA) to give after lyophilization of the purified fractions the title compound. MS (LC-MS): 236 [M+H]+; tR (HPLC conditions k): 3.81 min.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
191 mg
Type
reactant
Reaction Step One
Quantity
236 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dppf)Cl2CH2Cl2
Quantity
55.7 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[F:11].[F:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1B(O)O.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.O.C(Cl)Cl>[F:11][C:3]1[C:4]([N+:8]([O-:10])=[O:9])=[CH:5][CH:6]=[CH:7][C:2]=1[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[F:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
BrC1=C(C(=CC=C1)[N+](=O)[O-])F
Name
Quantity
191 mg
Type
reactant
Smiles
FC1=C(C=CC=C1)B(O)O
Name
Quantity
236 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Pd(dppf)Cl2CH2Cl2
Quantity
55.7 mg
Type
reactant
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the resulting solution was washed successively with saturated aqueous NaHCO3 solution, 1N HCl solution and brine
CUSTOM
Type
CUSTOM
Details
dried (Phase separator)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative HPLC (Waters Sunfire, C18-ODB, 5 μm, 30×100 mm, flow: 40 mL/min, eluent: 20-100% CH3CN/H2O/20 min, 100% CH3CN/2 min, CH3CN and H2O containing 0.1% TFA)
Duration
2 min

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1[N+](=O)[O-])C1=C(C=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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